Cas no 2411237-14-2 (1-Fluorosulfonyloxy-4-[methyl(propan-2-ylcarbamoyl)amino]benzene)
![1-Fluorosulfonyloxy-4-[methyl(propan-2-ylcarbamoyl)amino]benzene structure](https://ja.kuujia.com/scimg/cas/2411237-14-2x500.png)
1-Fluorosulfonyloxy-4-[methyl(propan-2-ylcarbamoyl)amino]benzene 化学的及び物理的性質
名前と識別子
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- 1-Fluorosulfonyloxy-4-[methyl(propan-2-ylcarbamoyl)amino]benzene
- Z3919176045
- 4-{methyl[(propan-2-yl)carbamoyl]amino}phenyl sulfurofluoridate
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- インチ: 1S/C11H15FN2O4S/c1-8(2)13-11(15)14(3)9-4-6-10(7-5-9)18-19(12,16)17/h4-8H,1-3H3,(H,13,15)
- InChIKey: HHOMHOZOSISOJV-UHFFFAOYSA-N
- ほほえんだ: S(=O)(=O)(OC1C=CC(=CC=1)N(C)C(NC(C)C)=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 399
- トポロジー分子極性表面積: 84.1
- 疎水性パラメータ計算基準値(XlogP): 2
1-Fluorosulfonyloxy-4-[methyl(propan-2-ylcarbamoyl)amino]benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7554409-1.0g |
4-{methyl[(propan-2-yl)carbamoyl]amino}phenyl sulfurofluoridate |
2411237-14-2 | 95.0% | 1.0g |
$0.0 | 2025-02-24 |
1-Fluorosulfonyloxy-4-[methyl(propan-2-ylcarbamoyl)amino]benzene 関連文献
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
1-Fluorosulfonyloxy-4-[methyl(propan-2-ylcarbamoyl)amino]benzeneに関する追加情報
1-Fluorosulfonyloxy-4-[methyl(propan-2-ylcarbamoyl)amino]benzene: A Comprehensive Overview
The compound 1-Fluorosulfonyloxy-4-[methyl(propan-2-ylcarbamoyl)amino]benzene (CAS No: 2411237-14-2) is a highly specialized organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique structural features and versatile functional groups, which make it a valuable intermediate in the synthesis of advanced chemical compounds.
Recent studies have highlighted the importance of fluorosulfonyl groups in enhancing the stability and bioavailability of pharmaceutical agents. The fluorosulfonyloxy moiety in this compound plays a critical role in modulating the electronic properties of the molecule, thereby influencing its reactivity and selectivity in various chemical reactions. This has led to its widespread use as an intermediate in the development of novel drugs targeting specific therapeutic areas such as oncology and infectious diseases.
The methyl(propan-2-ylcarbamoyl)amino group attached to the benzene ring further enhances the compound's versatility. This group contributes to the molecule's ability to form hydrogen bonds, which is crucial for its interactions with biological targets. Recent research has demonstrated that such groups can significantly improve the pharmacokinetic profiles of drugs, making them more effective and less prone to rapid metabolism.
From a structural standpoint, 1-fluorosulfonyloxy and 4-methyl(propan-2-ylcarbamoyl)amino substituents are strategically positioned on the benzene ring, creating a highly symmetrical yet reactive molecule. This symmetry not only aids in stabilizing the molecule but also facilitates its participation in various coupling reactions, which are essential for building complex molecular architectures.
Recent advancements in synthetic methodologies have enabled more efficient routes to prepare this compound. For instance, the use of microwave-assisted synthesis and catalytic systems has significantly reduced reaction times while improving yields. These developments have made 1-fluorosulfonyloxy compounds more accessible for large-scale production, thereby expanding their applicability across diverse industries.
In terms of applications, 1-fluorosulfonyloxybenzene derivatives are increasingly being explored for their potential in agrochemicals. Their ability to inhibit key enzymes involved in plant pathogenesis makes them promising candidates for developing eco-friendly pesticides and fungicides. Additionally, their role as intermediates in the synthesis of advanced materials, such as high-performance polymers and optical materials, cannot be overlooked.
The integration of fluorosulfonyl groups into organic molecules has also opened new avenues for material science applications. For instance, these groups can be used to modify surface properties of materials, enhancing their durability and resistance to environmental factors. This has led to their use in developing advanced coatings and adhesives with improved performance characteristics.
Moreover, recent studies have focused on understanding the environmental impact of fluorosulfonyl-containing compounds. Researchers are exploring biodegradation pathways and assessing their potential toxicity to aquatic life. These efforts aim to ensure that the use of such compounds aligns with sustainable practices and minimizes ecological risks.
In conclusion, 1-fluorosulfonyloxy-4-[methyl(propan-2-ylcarbamoyl)amino]benzene (CAS No: 2411237-14-2) stands out as a versatile and valuable compound with a wide range of applications across multiple disciplines. Its unique structural features and functional groups make it an indispensable tool in modern chemical research and development.
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